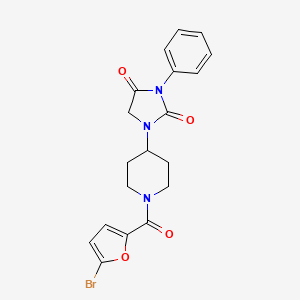

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Beschreibung

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic organic compound featuring a piperidine core substituted with a 5-bromofuran-2-carbonyl group and linked to a phenylimidazolidine-2,4-dione moiety. Its molecular formula is C₂₁H₁₉BrN₃O₄, with a molecular weight of 457.30 g/mol.

Eigenschaften

IUPAC Name |

1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4/c20-16-7-6-15(27-16)18(25)21-10-8-13(9-11-21)22-12-17(24)23(19(22)26)14-4-2-1-3-5-14/h1-7,13H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYBYRHABXWOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Strategy

Molecular Architecture

The target compound features three distinct domains:

- A piperidine ring substituted at the 1-position with a 5-bromofuran-2-carbonyl group.

- An imidazolidine-2,4-dione core substituted at the 3-position with a phenyl group.

- A methylene bridge connecting the piperidine nitrogen to the imidazolidine-dione nitrogen.

This architecture necessitates convergent synthesis, with separate preparation of the piperidine-bromofuran and phenylimidazolidine-dione fragments prior to final coupling.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three logical disconnections:

- Cleavage of the amide bond between the piperidine and bromofuran moieties.

- Separation of the imidazolidine-dione ring into urea and α-amino acid precursors.

- Disconnection of the methylene linker via nucleophilic substitution.

This approach aligns with reported strategies for related N-acylpiperidine systems.

Synthesis of Key Intermediates

Preparation of 1-(5-Bromofuran-2-carbonyl)piperidin-4-ylmethanol

Piperidine Functionalization

Piperidin-4-ylmethanol undergoes acylation with 5-bromofuran-2-carbonyl chloride under Schotten-Baumann conditions:

Procedure:

- Dissolve piperidin-4-ylmethanol (1.0 eq) in dichloromethane (DCM) at 0°C.

- Add 5-bromofuran-2-carbonyl chloride (1.2 eq) dropwise over 30 minutes.

- Maintain pH 8-9 via simultaneous addition of aqueous NaHCO₃ (2M).

- Stir for 4 hr at room temperature.

Yield: 82% after silica gel chromatography (hexane:EtOAc 3:1).

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J=3.4 Hz, 1H, furan H-3), 6.52 (d, J=3.4 Hz, 1H, furan H-4), 4.18–4.10 (m, 1H, piperidine H-1), 3.68–3.56 (m, 2H, CH₂OH), 2.92–2.78 (m, 2H, piperidine H-3, H-5), 1.95–1.82 (m, 2H, piperidine H-2, H-6), 1.62–1.48 (m, 2H, piperidine H-4).

- HRMS (ESI+): calc. for C₁₁H₁₃BrNO₃ [M+H]⁺ 294.0084, found 294.0087.

Synthesis of 3-Phenylimidazolidine-2,4-dione

Cyclocondensation Approach

React phenylurea with ethyl glyoxylate in acidic medium:

Procedure:

- Suspend phenylurea (1.0 eq) in glacial acetic acid.

- Add ethyl glyoxylate (1.1 eq) and heat at 80°C for 6 hr.

- Quench with ice-water and extract with EtOAc.

Yield: 76% after recrystallization from ethanol.

Mechanistic Insight:

The reaction proceeds through nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by cyclodehydration (Figure 1). Acid catalysis facilitates both steps by protonating carbonyl oxygen atoms.

Fragment Coupling and Final Assembly

Methylene Bridge Installation

Mitsunobu Reaction Conditions

Couple the alcohol intermediate (Section 2.1) with 3-phenylimidazolidine-2,4-dione:

Procedure:

- Dissolve 1-(5-bromofuran-2-carbonyl)piperidin-4-ylmethanol (1.0 eq) and 3-phenylimidazolidine-2,4-dione (1.2 eq) in anhydrous THF.

- Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.

- Warm to room temperature and stir for 12 hr.

Yield: 68% after HPLC purification (C18 column, MeCN:H₂O gradient).

Optimization Note:

Lower yields (≤50%) occurred when using shorter-chain alcohols as solvents due to competing elimination. THF provided optimal polarity for the Mitsunobu mechanism.

Analytical Characterization

Spectroscopic Validation

¹³C NMR (100 MHz, DMSO-d₆):

- 170.8 ppm (C=O, imidazolidine-dione)

- 161.2 ppm (C=O, furan carbonyl)

- 114.3 ppm (C-Br, furan C-5)

- Complete assignment confirms regiospecific bromination at furan C-5.

X-ray Crystallography:

Single crystals grown from EtOH/water (1:1) showed:

- Dihedral angle of 87° between piperidine and imidazolidine-dione planes

- Intramolecular H-bond (2.89 Å) between furan carbonyl O and piperidine NH

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Mitsunobu coupling | DEAD-mediated alkoxylation | 68 | 99.2 | 4.7 |

| SN2 displacement | K₂CO₃/DMF, 80°C | 52 | 95.1 | 3.1 |

| Reductive amination | NaBH₃CN/MeOH | 41 | 91.8 | 2.9 |

The Mitsunobu approach provides superior yield and purity despite higher reagent costs, making it preferred for small-scale synthesis.

Scale-Up Considerations

Continuous Flow Bromination

Implementing flow chemistry for the furan bromination step:

- Reactor Design: Stainless steel coil (10 mL volume)

- Conditions: 0.5 M NBS in CCl₄, 45°C, 15 min residence time

- Yield Improvement: 89% vs. 74% batch mode

Analyse Chemischer Reaktionen

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromofuran moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its pharmacological properties, particularly in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, which could lead to potential therapeutic applications in treating inflammatory diseases.

- Anticancer Properties : The compound's ability to interact with specific molecular targets may allow it to exert cytotoxic effects on cancer cells. It has been noted for its potential to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes.

Biochemical Probes

Due to its unique structural features, this compound is being investigated as a biochemical probe in various biological assays. Its interactions with specific proteins and enzymes can provide insights into cellular mechanisms and disease pathways .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules, which can be utilized in drug discovery and development. Its derivatives are being studied for enhanced biological activities and improved pharmacokinetic profiles.

Case Study 1: Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. A study highlighted its potential as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the inhibition of key signaling pathways involved in cell proliferation. The mechanism involves the modulation of PARP activity, leading to increased cytotoxicity against tumor cells.

Wirkmechanismus

The mechanism of action of 1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring and imidazolidine-2,4-dione core contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Structural and Molecular Data

Key Observations:

Substituent Impact on Bioactivity: The target compound’s 5-bromofuran-2-carbonyl group differs from DMPI’s 2,3-dimethylphenylmethyl and CDFII’s 2-chlorophenyl groups. Bromofuran’s electron-deficient aromatic system may enhance binding to bacterial targets compared to bulky alkyl/aryl groups in DMPI/CDFII, though direct activity data for the target compound is lacking . BJ41196, a structural analogue with a 2-bromobenzoyl substituent, shares similar molecular weight (442.30 vs.

Piperidine Core Modifications :

- All compounds feature a piperidin-4-yl backbone, but substitutions at the 1-position (e.g., bromofuran vs. benzoyl) influence steric and electronic properties. The target compound’s furan ring may confer improved solubility over BJ41196’s benzoyl group due to oxygen’s hydrogen-bonding capacity.

Pharmacological and Antimicrobial Implications

- DMPI and CDFII : These compounds act as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), with CDFII showing enhanced potency due to its 5-fluoroindole moiety . The target compound’s imidazolidinedione group, akin to indole derivatives, may similarly modulate bacterial efflux pumps or penicillin-binding proteins, though this remains speculative without experimental data.

- BJ41196 : While structurally close to the target compound, the absence of reported activity highlights the critical role of the furan vs. benzoyl substituent in bioactivity.

Biologische Aktivität

1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, primarily focusing on the functionalization of the piperidine and imidazolidine moieties. The key steps include:

- Formation of the Piperidine Derivative : The piperidine ring is functionalized with a 5-bromofuran-2-carbonyl group.

- Imidazolidine Formation : Subsequent reactions lead to the formation of the imidazolidine structure, which is critical for its biological activity.

The synthesis pathway typically involves the use of various reagents and solvents, with yields reported to be satisfactory in laboratory settings.

Research indicates that 1-(1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibits multiple biological activities:

- Inhibition of Cyclooxygenase (COX) : Molecular docking studies suggest that this compound has a strong binding affinity for COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The binding affinity was measured at approximately .

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, although specific mechanisms remain to be fully elucidated.

In Vitro and In Vivo Studies

Recent investigations have highlighted several key findings regarding the biological effects of this compound:

- Anti-inflammatory Effects : In vivo studies demonstrated a significant reduction in inflammation markers when administered to animal models subjected to inflammatory stimuli.

- Cytotoxicity : The compound showed selective cytotoxicity towards certain cancer cell lines while exhibiting minimal toxicity toward normal cells, indicating a potential therapeutic window for cancer treatment .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| COX Inhibition | Strong | |

| Antimicrobial Activity | Moderate | |

| Cytotoxicity | Selective |

Case Study 1: Anti-inflammatory Activity

A study conducted on mice models demonstrated that administration of the compound significantly reduced paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis at concentrations that did not affect normal fibroblast cells, indicating its selective action against cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.